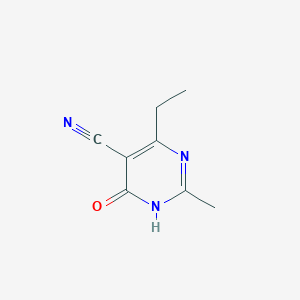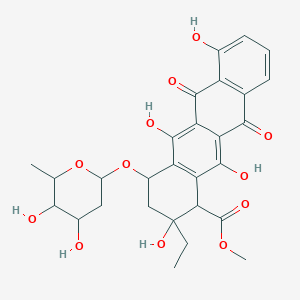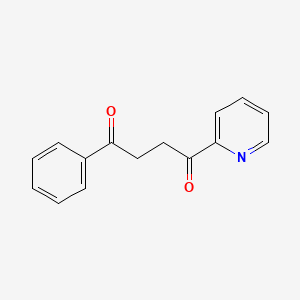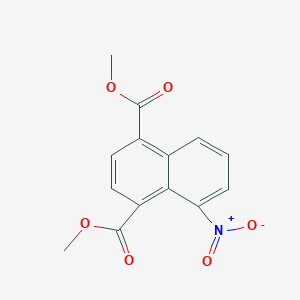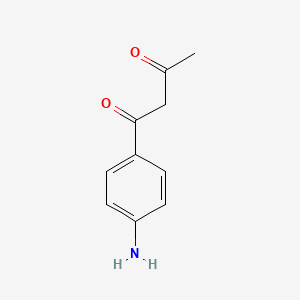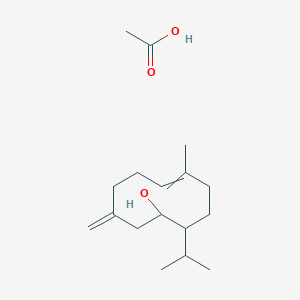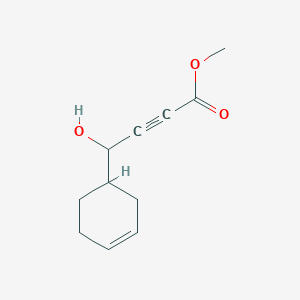
Methyl 4-(cyclohex-3-en-1-yl)-4-hydroxybut-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(cyclohex-3-en-1-yl)-4-hydroxybut-2-ynoate is an organic compound with a complex structure that includes a cyclohexene ring, a hydroxyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclohex-3-en-1-yl)-4-hydroxybut-2-ynoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohex-3-en-1-yl derivatives with but-2-ynoate esters under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclohex-3-en-1-yl)-4-hydroxybut-2-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 4-(cyclohex-3-en-1-yl)-4-hydroxybut-2-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 4-(cyclohex-3-en-1-yl)-4-hydroxybut-2-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound valuable in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene derivatives: Compounds like cyclohex-3-en-1-yl acetate share structural similarities but differ in functional groups.
But-2-ynoate esters: These compounds have similar ester functionalities but may vary in the attached groups.
Uniqueness
Methyl 4-(cyclohex-3-en-1-yl)-4-hydroxybut-2-ynoate is unique due to its combination of a cyclohexene ring, a hydroxyl group, and an ester group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65616-53-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 4-cyclohex-3-en-1-yl-4-hydroxybut-2-ynoate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-3,9-10,12H,4-6H2,1H3 |
InChI Key |
GTCSOMIGWRZKHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC(C1CCC=CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
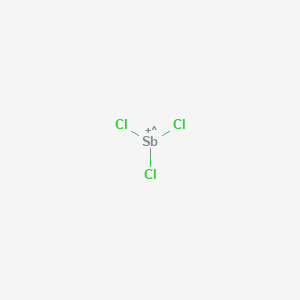
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)

